molecular formula C16H16INO2 B11103846 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-2-methylaniline

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-2-methylaniline

Cat. No.: B11103846
M. Wt: 381.21 g/mol
InChI Key: WLXBKCAFJNHUSX-UHFFFAOYSA-N
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Description

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE is a complex organic compound characterized by the presence of methoxy and iodine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodo-2-methylaniline under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and iodine substituents play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)methanimine

InChI

InChI=1S/C16H16INO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-10H,1-3H3

InChI Key

WLXBKCAFJNHUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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